molecular formula C10H13B B1338431 (1-Bromo-2-methylpropan-2-yl)benzene CAS No. 3756-32-9

(1-Bromo-2-methylpropan-2-yl)benzene

Cat. No. B1338431
CAS RN: 3756-32-9
M. Wt: 213.11 g/mol
InChI Key: VFTCRBRKJMKHGD-UHFFFAOYSA-N
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Description

The compound "(1-Bromo-2-methylpropan-2-yl)benzene" is a brominated aromatic compound that is structurally characterized by the presence of a bromine atom attached to a methylpropan-2-yl group which is in turn connected to a benzene ring. This structure is a derivative of benzene and is part of a broader class of organobromine compounds that are often used in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been explored in various studies. For instance, a natural product with a complex brominated structure was synthesized starting from a brominated methanol derivative, indicating the potential for multi-step synthetic routes to create complex brominated aromatics . Additionally, the synthesis of sterically hindered aryl bromides has been reported, which suggests that the synthesis of "(1-Bromo-2-methylpropan-2-yl)benzene" could involve strategies to manage steric hindrance . Furthermore, the use of Friedel–Crafts alkylation chemistry has been employed to create similar compounds, which could be a viable pathway for synthesizing "(1-Bromo-2-methylpropan-2-yl)benzene" .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be characterized using various spectroscopic techniques. For example, NMR spectroscopy has been used to identify the presence of rotational isomers and to study the conversion of aryl bromides to aryllithium compounds . Similarly, DFT calculations have been utilized to predict the optimized structure and corresponding IR and NMR spectra for brominated benzene derivatives . These techniques could be applied to "(1-Bromo-2-methylpropan-2-yl)benzene" to gain insights into its molecular structure.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. The reactivity of such compounds has been studied, including the elimination of ethylene groups and the migration of bromine atoms within the molecular ion . Additionally, the alkylation reactions of benzene with brominated methylpropane have been investigated, revealing the formation of various alkylation products . These studies provide a foundation for understanding the chemical behavior of "(1-Bromo-2-methylpropan-2-yl)benzene" in different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by their molecular structure. X-ray crystallography has been used to determine the structures of several brominated benzenes, revealing interactions such as hydrogen bonding and Br...Br contacts that can affect the compound's properties . The solvent effects on complexation reactions of brominated phenols have also been studied, indicating that solvent choice can significantly impact the properties and reactivity of these compounds . These findings are relevant for understanding the properties of "(1-Bromo-2-methylpropan-2-yl)benzene" and how they might be manipulated for various applications.

Scientific Research Applications

Modern Friedel–Crafts Chemistry

  • A study by Albar, Khalaf, and Bahaffi (1997) investigated the alkylation of benzene with 1,2-Dibromo-3-chloro-2-methylpropane. This process resulted in products like 1-X-2-methyl-3,3-diphenylpropane, where X represents Cl or Br, and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene. This research indicates the potential of (1-Bromo-2-methylpropan-2-yl)benzene in Friedel–Crafts type alkylation reactions (Albar, Khalaf, & Bahaffi, 1997).

Physical Chemistry of Mixtures

  • Peiró, Gracia, and Losa (1981) measured the excess enthalpies and volumes of mixtures containing benzene and 2-bromo-2-methylpropane, including temperature coefficients. These findings are significant in understanding the thermodynamic properties of mixtures involving (1-Bromo-2-methylpropan-2-yl)benzene (Peiró, Gracia, & Losa, 1981).

Cholesteric Glassy Liquid Crystals

  • Kim et al. (2008) synthesized cholesteric glassy liquid crystals using 4′-cyanobiphenyl-4-yl benzoate nematogens chemically bonded to a benzene core via enantiomeric 2-methylpropyl spacers. The study explored structure−property relationships, revealing the impact of substituent groups on benzene rings on properties like glass-forming ability and phase-transition temperatures. The use of (1-Bromo-2-methylpropan-2-yl)benzene was crucial in this context (Kim et al., 2008).

Supramolecular Features in Crystal Structures

  • The research by Stein, Hoffmann, and Fröba (2015) examined the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, showcasing supramolecular features such as hydrogen bonding and π–π interactions. This study highlighted the potential of (1-Bromo-2-methylpropan-2-yl)benzene derivatives in crystallography and molecular design (Stein, Hoffmann, & Fröba, 2015).

properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTCRBRKJMKHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456612
Record name Benzene, (2-bromo-1,1-dimethylethyl)-
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-2-methylpropan-2-yl)benzene

CAS RN

3756-32-9
Record name (2-Bromo-1,1-dimethylethyl)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-bromo-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromo-2-methylpropan-2-yl)benzene
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